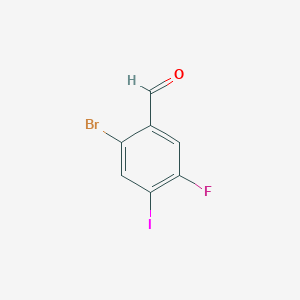

2-Bromo-5-fluoro-4-iodobenzaldehyde

Description

2-Bromo-5-fluoro-4-iodobenzaldehyde is a polyhalogenated benzaldehyde derivative with the molecular formula C₇H₃BrFIO. This compound features a benzaldehyde backbone substituted with bromine, fluorine, and iodine at the 2-, 5-, and 4-positions, respectively. Such halogenated aromatic aldehydes are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development.

Properties

Molecular Formula |

C7H3BrFIO |

|---|---|

Molecular Weight |

328.90 g/mol |

IUPAC Name |

2-bromo-5-fluoro-4-iodobenzaldehyde |

InChI |

InChI=1S/C7H3BrFIO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H |

InChI Key |

QEVUZKGSBISQGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Bromo-5-fluoro-4-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the bromination, fluorination, and iodination of benzaldehyde under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving the desired product with high purity and yield .

Chemical Reactions Analysis

2-Bromo-5-fluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, silver fluoride for fluorination, and iodine monochloride for iodination. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-fluoro-4-iodobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-5-fluoro-4-iodobenzaldehyde with structurally related halogenated benzaldehydes and benzene derivatives, emphasizing substituent positions, molecular properties, and applications:

Note: CAS numbers may overlap or conflict in public databases; verify with authoritative sources.

Key Structural and Functional Differences

Substituent Positions and Reactivity: this compound: The iodine at position 4 is highly reactive in palladium-catalyzed couplings, while bromine at position 2 provides a secondary site for functionalization. The aldehyde group enables nucleophilic additions or oxidations . 1-Bromo-4-fluoro-2-iodobenzene: Absence of the aldehyde group limits its utility in carbonyl chemistry but makes it a versatile aryl halide for SNAr reactions .

Electronic Effects :

- Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to meta/para positions. Methoxy groups (as in 1,3-Difluoro-5-iodo-2-methoxybenzene) donate electrons, opposing fluorine’s effects .

Industrial Applications: Aldehyde-containing derivatives are preferred in pharmaceutical synthesis (e.g., antiviral agents), while non-aldehyde analogs serve in agrochemicals or materials science .

Biological Activity

2-Bromo-5-fluoro-4-iodobenzaldehyde is a halogenated benzaldehyde that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine, fluorine, and iodine substituents, significantly influences its chemical reactivity and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C₇H₄BrFIO. The arrangement of the halogen atoms on the benzene ring contributes to its unique properties, enhancing its electrophilic character. This structural configuration is crucial for its interactions with various biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter the activity of these biomolecules, potentially leading to therapeutic effects .

- Halogen Bonding : The presence of halogens (bromine, fluorine, and iodine) allows for halogen bonding, which can enhance binding affinity and specificity towards biological targets .

- Electrophilic Character : The halogen substituents increase the electrophilic nature of the aldehyde group, making it reactive towards nucleophiles, which is essential in various biochemical pathways .

Biological Activities

Research has indicated that halogenated benzaldehydes exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds similar to this compound have been studied for their potential antimicrobial effects against various pathogens due to their ability to disrupt cellular processes .

- Enzyme Inhibition : Halogenated compounds can serve as inhibitors for specific enzymes involved in disease processes, highlighting their therapeutic potential in drug development .

Table 1: Comparison of Biological Activities of Halogenated Benzaldehydes

| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Activities |

|---|---|---|---|

| This compound | Yes | Potentially | Cytotoxicity against cancer cells |

| 2-Bromo-5-fluorobenzaldehyde | Yes | Yes | Antifungal activity |

| 3-Bromo-2-fluoro-4-iodobenzaldehyde | Yes | Yes | Antiviral properties |

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated benzaldehydes:

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of halogenated benzaldehydes exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis through reactive oxygen species generation .

- Antibacterial Activity : Research indicated that certain halogenated benzaldehydes showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural features were linked to their efficacy in disrupting bacterial cell walls .

- Enzyme Interaction Studies : Investigations into the interaction between halogenated benzaldehydes and specific enzymes revealed that these compounds could effectively inhibit enzyme activity, suggesting a potential role in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.